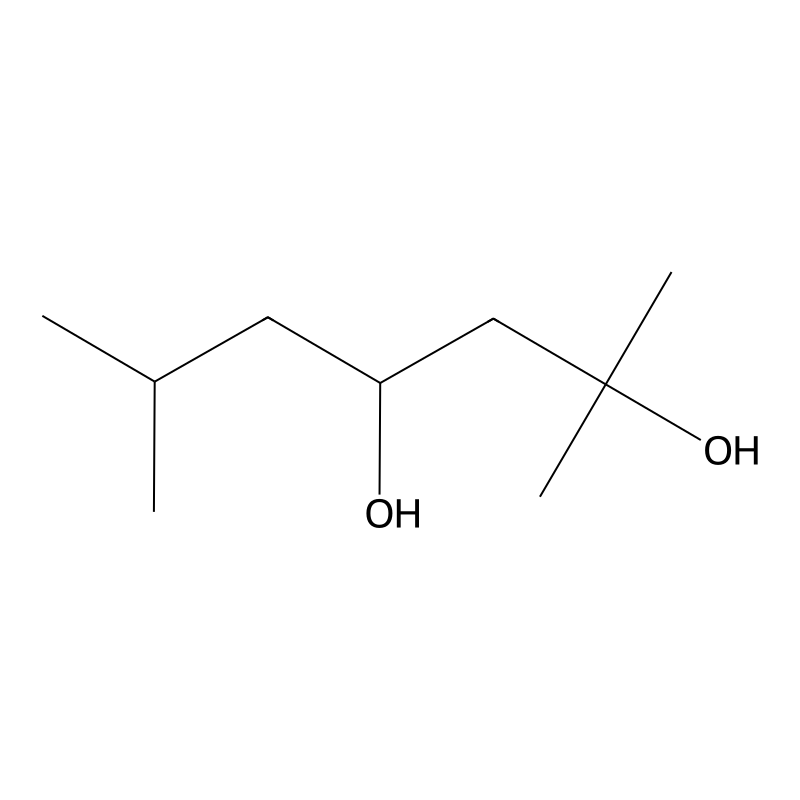2,6-Dimethylheptane-2,4-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,6-Dimethylheptane-2,4-diol is a chemical compound with the molecular formula and a molecular weight of 160.25 g/mol. This compound is characterized by two hydroxyl (-OH) groups located at the 2nd and 4th carbon positions of a heptane chain, which contributes to its classification as a diol. It is primarily utilized in research due to its unique structural properties and potential applications in various chemical processes .
- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For instance, the oxidation of 2,6-Dimethylheptane-2,4-diol can yield corresponding carbonyl compounds .
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are important in the synthesis of various organic compounds.
- Dehydration: Under acidic conditions, dehydration reactions can occur leading to the formation of alkenes.
Synthesis of 2,6-Dimethylheptane-2,4-diol typically involves multi-step organic reactions:
- Starting Material: The synthesis often begins with a suitable alkene or alcohol precursor.
- Hydroxylation: Hydroxylation reactions can be performed using reagents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the desired positions.
- Purification: The product is purified through distillation or chromatography to achieve the desired purity level .
2,6-Dimethylheptane-2,4-diol has several applications:
- Research Compound: It serves as a useful intermediate in organic synthesis and various research applications.
- Chemical Synthesis: It can be used as a building block for synthesizing more complex molecules.
- Potential Fuel Additive: Similar compounds have been investigated for their potential as fuel additives due to their ability to enhance combustion properties .
Several compounds share structural similarities with 2,6-Dimethylheptane-2,4-diol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,6-Dimethylheptane-2,4-diol | C9H20O2 | Two hydroxyl groups at positions 2 and 4 |
| 2,6-Dimethylheptanol | C9H20O | Single hydroxyl group at position 4 |
| 3-Methyl-3-heptanol | C8H18O | Hydroxyl group at position 3; fewer methyl branches |
| 3-Hydroxy-2-methylhexanoic acid | C7H14O3 | Contains a carboxylic acid group; different functional group |
| 1-Octanol | C8H18O | Straight-chain alcohol; lacks branching |
The presence of two hydroxyl groups distinguishes 2,6-Dimethylheptane-2,4-diol from many similar compounds that typically possess only one hydroxyl group or none at all. This characteristic influences its reactivity and potential applications in organic synthesis and materials science .








